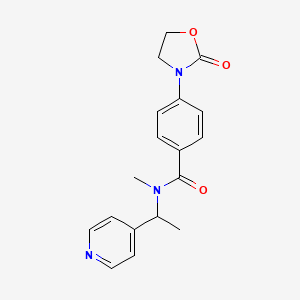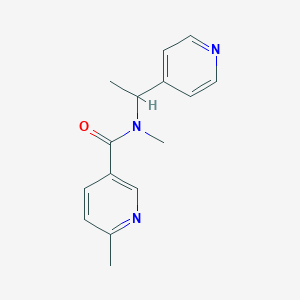![molecular formula C20H22N2O2 B7533706 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7533706.png)
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazolidine-2,4-diones. It has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience. Ro 15-4513 is known to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system.
Mecanismo De Acción
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 is known to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. It binds to a specific site on the receptor, known as the benzodiazepine site, which can modulate its function. This can result in increased or decreased inhibitory neurotransmission, depending on the context.
Biochemical and Physiological Effects:
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to enhance the effects of GABA, resulting in increased inhibitory neurotransmission. This can lead to sedative and anxiolytic effects. 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 has also been shown to have anticonvulsant and muscle relaxant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 has several advantages as a tool for scientific research. It is a highly selective ligand for the benzodiazepine site on the GABA-A receptor, which allows for specific modulation of its function. It is also a potent ligand, which allows for small concentrations to be used in experiments. However, 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 has some limitations. It has a relatively short half-life, which can limit its usefulness in certain experiments. It is also known to have some off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 in scientific research. One direction is the study of the role of the GABA-A receptor in various pathological conditions, such as anxiety disorders, epilepsy, and addiction. Another direction is the development of more selective ligands for the benzodiazepine site on the GABA-A receptor, which can allow for even more specific modulation of its function. Additionally, the development of new imaging techniques can allow for the visualization of the effects of 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 on the GABA-A receptor in vivo.
Métodos De Síntesis
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 can be synthesized through a multi-step process starting with the reaction of 2-phenylacetonitrile with ethyl chloroacetate to form ethyl 2-phenyl-2-(chlorocarbonyl)acetate. This intermediate is then reacted with 2-methylpropylamine to form ethyl 2-phenyl-2-(2-methylpropyl)acetamide. The final step involves the reaction of this intermediate with formaldehyde and ammonium acetate to form 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513.
Aplicaciones Científicas De Investigación
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to be a useful tool for studying the function of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 is known to bind to a specific site on the receptor, which can modulate its function. This can be used to study the role of the GABA-A receptor in various physiological and pathological conditions.
Propiedades
IUPAC Name |
5-(2-methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)12-18-19(23)22(20(24)21-18)13-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYDVNKGMYLJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpyrrolidin-2-yl)methanamine](/img/structure/B7533625.png)
![4-(2-Pyrazol-1-ylethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7533638.png)



![1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)

![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)
![1-[4-[[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7533688.png)


![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)

![5-Cyano-6-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7533745.png)